molecular formula C24H19FN4O B5592991 N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide

N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide

Cat. No.: B5592991
M. Wt: 398.4 g/mol
InChI Key: JAIAGDPRFLKDPX-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide is a useful research compound. Its molecular formula is C24H19FN4O and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.15428940 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide and its derivatives have been explored for their potential antimicrobial properties. A study on hydrazones derived from 4-fluorobenzoic acid hydrazide, closely related to the compound , demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with specific derivatives showing high inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009). Furthermore, novel derivatives synthesized for their antibacterial properties exhibited significant inhibitory concentration values against Escherichia coli, Monilia albican, and Staphylococcus aureus, suggesting potential as antibacterial compounds (Liu et al., 2013).

Anti-inflammatory Activity

Research into derivatives of this compound has also unveiled compounds with promising anti-inflammatory activity. A study synthesizing derivatives by reacting pyrazole with various substituted acetamides reported significant anti-inflammatory effects among some compounds, demonstrating the potential of such derivatives in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).

Environmental Applications

Derivatives of the compound have been employed in environmental applications, such as the extraction of trace amounts of Pb(II) and Cd(II) using functionalized ZnO nanopowders. This novel method, utilizing the chelating properties of these derivatives, highlights their potential in environmental protection and safety measures (Nekouei et al., 2016).

Anticancer Activity

The exploration of this compound derivatives in the fight against cancer has shown some compounds to exhibit anticancer activity, particularly against lung cancer. This suggests the potential use of these compounds in developing novel anticancer drugs (Hammam et al., 2005).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O/c1-17-7-9-19(10-8-17)24(30)27-26-15-20-16-29(22-5-3-2-4-6-22)28-23(20)18-11-13-21(25)14-12-18/h2-16H,1H3,(H,27,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIAGDPRFLKDPX-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.